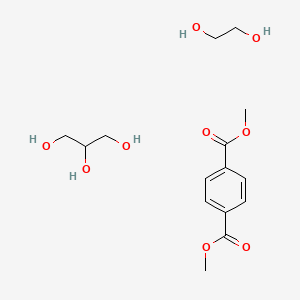
Dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol;propane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,2-ethanediol and 1,2,3-propanetriol is a polymeric compound that is commonly used in the production of various types of plastics and resins. This compound is known for its excellent mechanical properties, chemical resistance, and versatility in applications ranging from packaging materials to engineering plastics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,2-ethanediol and 1,2,3-propanetriol typically involves a polycondensation reactionThe reaction is usually carried out under high temperature and vacuum conditions to facilitate the removal of by-products such as methanol .
Industrial Production Methods
In industrial settings, the production of this polymer is often conducted in large-scale reactors equipped with efficient heating and vacuum systems. The process involves the continuous feeding of reactants and the removal of by-products to ensure a high yield of the desired polymer. Catalysts such as antimony trioxide or titanium-based compounds are often used to accelerate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,2-ethanediol and 1,2,3-propanetriol can undergo various chemical reactions, including:
Esterification: The formation of ester linkages between the carboxylic acid groups and alcohol groups.
Transesterification: The exchange of ester groups between different molecules.
Hydrolysis: The breakdown of ester linkages in the presence of water
Common Reagents and Conditions
Esterification: Typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Often catalyzed by bases such as sodium methoxide or potassium hydroxide.
Hydrolysis: Requires acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide
Major Products
The major products formed from these reactions include various oligomers and monomers, which can be further processed to produce high-molecular-weight polymers .
Applications De Recherche Scientifique
1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,2-ethanediol and 1,2,3-propanetriol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the fabrication of biodegradable implants and scaffolds for tissue engineering.
Industry: Applied in the production of high-performance plastics, coatings, and adhesives
Mécanisme D'action
The mechanism of action of this polymer involves the formation of strong ester linkages between the monomer units, resulting in a highly stable and durable material. The molecular targets and pathways involved include the interaction of the ester groups with various functional groups in the reactants, leading to the formation of a three-dimensional polymer network .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar properties but different monomer composition.
Polybutylene terephthalate (PBT): Another polyester with comparable mechanical properties but different thermal characteristics.
Polytrimethylene terephthalate (PTT): A polyester with unique elastic properties and lower melting point
Uniqueness
1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,2-ethanediol and 1,2,3-propanetriol is unique due to its combination of monomers, which imparts specific mechanical and chemical properties that are not found in other similar polymers. This makes it particularly suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
31135-71-4 |
|---|---|
Formule moléculaire |
C15H24O9 |
Poids moléculaire |
348.34 g/mol |
Nom IUPAC |
dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol;propane-1,2,3-triol |
InChI |
InChI=1S/C10H10O4.C3H8O3.C2H6O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;4-1-3(6)2-5;3-1-2-4/h3-6H,1-2H3;3-6H,1-2H2;3-4H,1-2H2 |
Clé InChI |
MUFPWVDQKXFHIT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CO)O.C(C(CO)O)O |
Numéros CAS associés |
31135-71-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


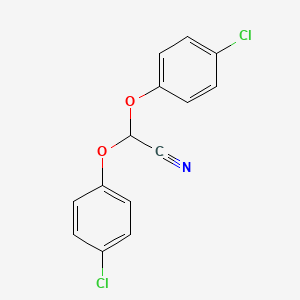
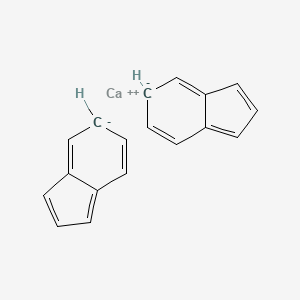
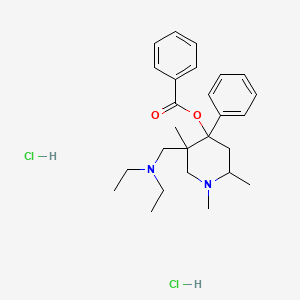
![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)
![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
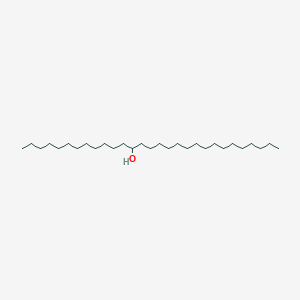
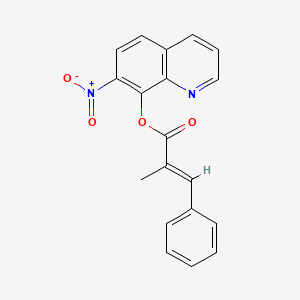


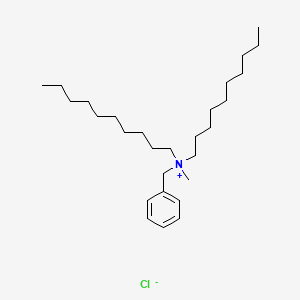
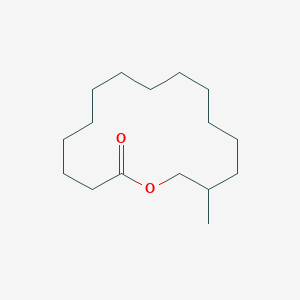
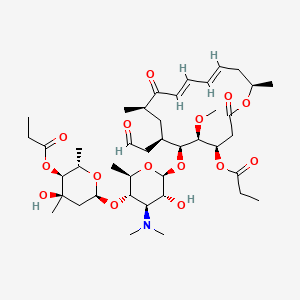
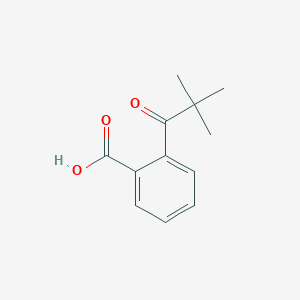
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
